3-ethyl-4-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
5-ethyl-4-methyl-1H-pyrazole |
InChI |
InChI=1S/C6H10N2/c1-3-6-5(2)4-7-8-6/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
YYDZHYMVZQJYLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 4 Methyl 1h Pyrazole and Its Derivatives
Cyclocondensation Approaches in Pyrazole (B372694) Synthesis
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, offering a direct and efficient pathway to this heterocyclic core. mdpi.commdpi.com These methods typically involve the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species. mdpi.comdergipark.org.tr
Reactions of 1,3-Diketones with Hydrazines
The reaction between 1,3-dicarbonyl compounds and hydrazines is a classic and widely employed method for synthesizing polysubstituted pyrazoles. mdpi.comnih.gov This approach, first reported by Knorr in 1883, involves the condensation of a β-diketone with a hydrazine derivative. mdpi.commdpi.comnih.gov The reaction proceeds through the formation of a mixture of two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. mdpi.com
For the synthesis of 3-ethyl-4-methyl-1H-pyrazole, a suitable 1,3-diketone precursor would be 3-methyl-2,4-hexanedione (B12686770). The reaction of this diketone with hydrazine would lead to the formation of the desired pyrazole. The regioselectivity of this reaction can be influenced by the substituents on both the diketone and the hydrazine, as well as the reaction conditions. nih.gov For instance, using substituted hydrazines can direct the regioselectivity of the cyclization. nih.gov
Several catalysts and reaction conditions have been explored to optimize this synthesis. For example, nano-ZnO catalysts have been used to improve the efficiency and environmental friendliness of the process. mdpi.com The use of aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) has been shown to provide better yields and regioselectivity compared to traditional protic solvents like ethanol (B145695), especially when using aryl hydrazine hydrochlorides. mdpi.comnih.gov In some cases, the reaction can be carried out at room temperature in the absence of a solvent, using a catalytic amount of acid. dergipark.org.tr
Table 1: Examples of Catalysts and Conditions for Pyrazole Synthesis from 1,3-Diketones
| Catalyst/Solvent | Reactants | Product | Yield (%) | Reference |
| Ethylene Glycol | Substituted Acetylacetone, Hydrazines | 1,3,5-Substituted Pyrazoles | 70-95 | mdpi.com |
| Nano-ZnO | Phenylhydrazine (B124118), Ethyl Acetoacetate (B1235776) | 1,3,5-Substituted Pyrazole Derivatives | - | mdpi.com |
| N,N-Dimethylacetamide (DMAc) | 1,3-Diketones, Arylhydrazines | 1-Aryl-3,4,5-Substituted Pyrazoles | 59-98 | mdpi.com |
| LiHMDS | Enolates, Carboxylic Acid Chlorides (in situ diketone formation), Hydrazines | 3,4,5-Substituted Pyrazoles | Good to Excellent | beilstein-journals.org |
This table is for illustrative purposes and may not directly correspond to the synthesis of this compound.
Condensation of Ethyl Acetoacetate Derivatives
Ethyl acetoacetate and its derivatives are versatile starting materials for the synthesis of pyrazoles and pyrazolones. innovareacademics.inhilarispublisher.com The Knorr pyrazole synthesis, first described in 1883, involves the reaction of ethyl acetoacetate with phenylhydrazine to produce 1-phenyl-3-methyl-5-pyrazolone. hilarispublisher.com This foundational reaction has been adapted to produce a wide array of pyrazole derivatives. innovareacademics.in
For the synthesis of derivatives related to this compound, a substituted β-ketoester, such as ethyl 2-methyl-3-oxopentanoate, could be reacted with hydrazine. The reaction typically proceeds in a solvent like ethanol, methanol, dioxane, or dimethylformamide. innovareacademics.in The initial condensation is followed by cyclization to form the pyrazole ring.
Multi-component reactions involving ethyl acetoacetate have also been developed for the efficient synthesis of complex pyrazole derivatives. wisdomlib.orgrsc.org For instance, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile (B47326) can be used to synthesize pyranopyrazole derivatives. wisdomlib.orgrsc.org These one-pot syntheses offer advantages such as high yields, shorter reaction times, and simplified work-up procedures. wisdomlib.org
Cyclization of Acetylenic Ketones with Hydrazines
The cyclocondensation of acetylenic ketones with hydrazine derivatives is another established route to pyrazoles. mdpi.comnih.gov This method allows for the synthesis of various substituted pyrazoles, with the regioselectivity being a key consideration. nih.gov The reaction of an α,β-acetylenic ketone with a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles. nih.gov The nature of the substituent on the hydrazine plays a crucial role in determining the outcome. For example, methylhydrazine, being more nucleophilic, tends to add to the triple bond via a Michael addition, leading to a specific regioisomer. nih.gov
To synthesize this compound, one could envision starting with 4-methyl-1-hexyn-3-one. The reaction with hydrazine would then proceed to form the desired pyrazole. The regioselectivity can be influenced by factors such as the solvent and the presence of catalysts. nih.gov Recent advancements have demonstrated that these reactions can be highly regioselective under specific conditions. mdpi.com
Reactions Involving Diazo Compounds
Diazo compounds are valuable reagents in the synthesis of pyrazoles, primarily through 1,3-dipolar cycloaddition reactions. frontiersin.orgunito.it These reactions offer a powerful tool for constructing the pyrazole ring with a high degree of control over the substitution pattern.
1,3-Dipolar Cycloaddition of Diazoacetates with Alkynes
The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a fundamental method for pyrazole synthesis. frontiersin.orgunito.itsci-hub.se In this reaction, the diazo compound acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The reaction of ethyl diazoacetate with an appropriately substituted alkyne can lead to the formation of a pyrazole-5-carboxylate. nih.gov
For the synthesis of a precursor to this compound, one could consider the reaction of ethyl diazoacetate with 2-pentyne. However, the reactivity of electron-poor diazocarbonyl compounds with alkynes can be low due to a large HOMO-LUMO energy gap. frontiersin.orgunito.it To overcome this, Lewis acids or transition metals can be used to lower the LUMO of the alkyne, thereby facilitating the cycloaddition. frontiersin.orgunito.it Zeolite NaY has also been shown to promote the 1,3-dipolar cycloaddition of ethyl diazoacetate to alkynes bearing electron-withdrawing groups. oup.com
Organocatalytic approaches have also been developed. For instance, secondary amines can catalyze the inverse-electron-demand [3+2] cycloaddition between diazoacetates and carbonyl compounds, which can then lead to pyrazoles. sci-hub.se
In Situ Generation and Reactivity of Diazo Intermediates
The handling of potentially explosive diazo compounds can be hazardous. To mitigate this risk, methods for the in situ generation of diazo intermediates have been developed. unito.itresearchgate.net These intermediates can then be trapped in cycloaddition reactions to form pyrazoles. unito.it
One common method for the in situ generation of diazoalkanes is the decomposition of tosylhydrazones. unito.it This approach has been used in intramolecular 1,3-dipolar cycloadditions to rapidly access pyrazole systems. unito.it More recently, visible-light-mediated methods have been developed for the in situ formation of donor-type diazo species from N-tosylhydrazones, which can then undergo [3+2] cycloaddition reactions with alkenes or alkynes to produce pyrazolines and pyrazoles. rsc.org
Another strategy involves the diazotization of aminophosphonates with tert-butyl nitrite (B80452) to generate a diazo intermediate, which can then react further. thieme-connect.com Similarly, explosive diazoacetonitrile can be generated in situ from amino acetonitrile (B52724) hydrochloride and sodium nitrite and used in the synthesis of cyano-substituted pyrazoles. researchgate.net The in situ generation of nitrilimines from aryldiazonium salts and diazo esters, followed by cycloaddition with 1,3-dicarbonyl compounds, provides a one-pot synthesis of fully substituted pyrazoles under mild conditions. researchgate.net These methods offer safer and more practical routes to a wide range of pyrazole derivatives.
Catalytic Strategies in Pyrazole Formation
The formation of the pyrazole nucleus is often facilitated by catalysts that can enhance reaction rates, improve yields, and influence selectivity. These strategies range from metal-free conditions to the use of sophisticated transition metal and nanocatalyst systems.
Metal-free synthesis offers advantages in terms of cost, toxicity, and ease of purification. Several protocols have been developed that utilize common reagents to catalyze pyrazole formation.
One notable metal-free approach involves the use of molecular iodine as a catalyst. For instance, a practical protocol for synthesizing 4-sulfonyl pyrazoles has been devised by reacting N,N-dimethyl enaminones with sulfonyl hydrazines. mdpi.com This reaction proceeds at room temperature, catalyzed by molecular iodine in the presence of tert-butyl hydroperoxide (TBHP) and sodium bicarbonate, to achieve a tandem C(sp²)–H sulfonylation and pyrazole annulation. mdpi.com Similarly, iodine can mediate a three-component [3+2] annulation of β-ketonitriles, arylhydrazines, and aryl sulfonyl hydrazides to form fully substituted pyrazoles. acs.org Another iodine-mediated method facilitates the oxidative C-N bond formation for a regioselective, one-pot synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.orgacs.org
Other metal-free strategies include the use of Brønsted acids. The self-condensation and cross-condensation of hydrazones can be mediated by a Brønsted acid to produce multisubstituted pyrazoles under mild conditions. organic-chemistry.org Additionally, visible light photoredox catalysis provides a metal-free pathway for the synthesis of polysubstituted pyrazoles from hydrazine and Michael acceptors in the presence of air as the terminal oxidant. organic-chemistry.org A catalyst-free, three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur has also been reported for the synthesis of pyrazole-tethered thioamides and amides. beilstein-journals.org
| Catalyst/Reagent | Starting Materials | Product Type | Key Features |
| Molecular Iodine | N,N-dimethyl enaminones, sulfonyl hydrazines | 4-Sulfonyl pyrazoles | Room temperature, tandem reaction mdpi.com |
| Molecular Iodine | β-ketonitriles, arylhydrazines, aryl sulfonyl hydrazides | Fully substituted pyrazoles | Three-component, one-pot acs.org |
| Brønsted Acid | Hydrazones | Multisubstituted pyrazoles | Mild conditions, high yields organic-chemistry.org |
| Visible Light | Hydrazine, Michael acceptors | Polysubstituted pyrazoles | Metal-free, uses air as oxidant organic-chemistry.org |
Transition metals are powerful catalysts for C-C and C-N bond formations, which are crucial steps in many pyrazole syntheses. rsc.org These methods often allow for the introduction of a wide variety of substituents onto the pyrazole core. rsc.org
Copper-catalyzed reactions are widely employed. For example, copper powder can be used with a ligand like L-(-)-Quebrachitol for the N-arylation of nitrogen-containing heterocycles, including pyrazoles, with aryl halides. organic-chemistry.org Supported copper catalysts, such as CuI on an amine-based polystyrene resin or silica (B1680970) gel, have been used for the cycloaddition of sydnones and terminal alkynes to produce 1,4-disubstituted pyrazoles. rsc.org This methodology has been successfully adapted to continuous flow conditions, significantly reducing reaction times. rsc.org
Palladium-catalyzed reactions are also prominent. A one-pot synthesis of pyrazoles can be achieved through a Pd-catalyzed C-N coupling between an aryl halide and tert-butyl carbazate, followed by cyclization. acs.orgacs.org This approach, often facilitated by aqueous micellar catalysis, allows for low palladium loadings and milder reaction temperatures. acs.orgacs.org
Silver-catalyzed synthesis has been demonstrated for specific pyrazole derivatives. For instance, a silver catalyst can be used in the reaction between trifluoromethylated ynones and aryl or alkyl hydrazines to form 3-CF3-pyrazoles. mdpi.com Another example is the silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate to yield trifluoromethylated pyrazole derivatives. mdpi.com
| Metal Catalyst | Reactants | Product Type | Noteworthy Aspects |
| Copper | Sydnones, terminal alkynes | 1,4-Disubstituted pyrazoles | Can be performed in continuous flow rsc.org |
| Palladium | Aryl halide, tert-butyl carbazate | Substituted pyrazoles | One-pot, aqueous micellar catalysis acs.orgacs.org |
| Silver | Trifluoromethylated ynones, hydrazines | 3-CF3-Pyrazoles | Efficient for fluorinated pyrazoles mdpi.com |
Nanocatalysts offer advantages such as high surface area-to-volume ratio, leading to enhanced catalytic activity, and the potential for recyclability, aligning with the principles of green chemistry. rsc.orgresearchgate.net
Nano-ZnO has been reported as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com The condensation of phenylhydrazine with ethyl acetoacetate can be carried out in water using nano-ZnO, offering good to high yields and reusability of the catalyst for several runs without significant loss of activity. mdpi.comrsc.org
Other nanocatalysts have also been successfully applied. Nanosized magnesium oxide (MgO) can be used for the preparation of dihydropyrano[2,3-c]pyrazole derivatives in water at room temperature. rsc.orgZnS nanoparticles have been employed in a solvent-free, four-component condensation to produce pyrano[2,3-c]pyrazoles with superior yields and short reaction times. rsc.org Similarly, cobalt oxide (Co3O4) nanoparticles , sometimes supported on silica, have been used in multi-component reactions to synthesize pyranopyrazoles and dihydropyrano[2,3-c]pyrazoles. mdpi.comfrontiersin.org Magnetic nanocatalysts, such as tungstic acid-functionalized Fe3O4@TiO2, have also been developed, allowing for easy separation and reuse. rsc.org
| Nanocatalyst | Reaction Type | Product | Key Advantages |
| Nano-ZnO | Condensation | 1,3,5-Substituted pyrazoles | Eco-friendly, reusable mdpi.comrsc.org |
| Nano-MgO | Multi-component | Dihydropyrano[2,3-c]pyrazoles | Room temperature, aqueous media rsc.org |
| Nano-ZnS | Four-component condensation | Pyrano[2,3-c]pyrazoles | Solvent-free, rapid reaction rsc.org |
| Nano-Co3O4 | Multi-component | Pyrrole (B145914) and pyrano[2,3-c]pyrazole derivatives | Recyclable, high efficiency frontiersin.org |
Aqueous micellar catalysis has emerged as a sustainable alternative to traditional organic solvents. rsc.org Surfactants form micelles in water, creating nanoreactors that can solubilize organic substrates and enhance reaction rates. mdpi.com
This technology has been successfully applied to pyrazole synthesis. A one-pot synthesis of pyrazoles involving a Pd-catalyzed amination followed by cyclization can be effectively performed in an aqueous solution of the surfactant TPGS-750-M. acs.orgresearchgate.net This method offers reduced reaction temperatures and lower catalyst loadings. acs.orgacs.org The use of micelles can also influence the course of the reaction; for example, in the reaction of ethyl diazoacetate with alkynes, the pH of the micellar medium was found to control the regioselectivity, leading to either a mixture of isomers or a single regioisomer. researchgate.netunisi.it Different types of surfactants, including cationic (CTAB), anionic (SDS), and neutral (Triton X-100), have been tested, with SDS micelles proving most suitable for certain pyrazole syntheses promoted by PhIO. nih.gov
Nanocatalyst Applications in Pyrazole Synthesis (e.g., Nano-ZnO)
Regioselective Synthesis of Pyrazole Isomers
The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of two constitutional isomers. Achieving regioselectivity is a critical challenge in pyrazole synthesis.
A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved through the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc). organic-chemistry.org This method provides good yields at room temperature and represents a significant improvement over reactions in protic solvents like ethanol, which often yield mixtures of isomers. organic-chemistry.org The regioselectivity of pyrazole formation from flavones and hydrazine has also been studied, with the reaction pathway determining the final regioisomer.
For trifluoromethylated pyrazoles, regioselective iodination can be controlled by the reaction conditions. rsc.org Treatment of 1-aryl-3-CF3-1H-pyrazoles with n-BuLi followed by iodine produces 5-iodo derivatives exclusively, whereas CAN-mediated iodination with I2 yields the isomeric 4-iodides with high regioselectivity. rsc.org The synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and substituted hydrazines has also been shown to be highly regioselective, affording single isomers in excellent yields. researchgate.net
The pH can also be a tool for controlling regioselectivity. In the synthesis of pyrazoles from ethyl diazoacetate and alkynes in a micellar environment, a lower pH (3.5) resulted in a mixture of 3,5- and 4,5-disubstituted pyrazoles, while a higher pH (5.5) yielded only the 3,5-disubstituted isomer. researchgate.netunisi.it
Multi-component Reaction Architectures
Multi-component reactions (MCRs) offer significant advantages, such as operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step. rsc.org They are powerful tools for the synthesis of complex heterocyclic systems like pyrazoles. beilstein-journals.org
A common MCR for pyrazole-containing structures is the four-component reaction to produce pyrano[2,3-c]pyrazoles. This typically involves the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, often in the presence of a catalyst. nih.govmdpi.com Various catalysts have been employed for this transformation, including piperidine, sodium gluconate, and taurine, sometimes in green solvents like water or under microwave irradiation. rsc.orgnih.govmdpi.com
Three-component reactions are also prevalent. A metal-free, three-component [3+2] cycloaddition of thiazolidinedione chalcones, benzaldehydes, and N-tosyl hydrazine can produce structurally diverse multi-substituted pyrazoles. rsc.org Another example is the synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, catalyzed by Yb(PFO)3. beilstein-journals.org Furthermore, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polyfunctional pyrazoles through a tandem sequence that utilizes molecular oxygen as a green oxidant. organic-chemistry.org
The synthesis of this compound itself could be envisioned through a multi-component approach, although specific examples are not detailed in the provided sources. Conceptually, it could be formed from the reaction of hydrazine with an in-situ generated 1,3-dielectrophile, such as 3-methyl-2,4-hexanedione, which itself could be formed from appropriate precursors in a one-pot reaction. beilstein-journals.orgnih.gov
Green Chemistry Principles in Pyrazole Synthesis
The application of green chemistry principles to the synthesis of pyrazole derivatives, including structures related to this compound, is a significant focus of modern chemical research. tandfonline.comresearchgate.net This approach aims to reduce the environmental impact of chemical processes by preventing waste, increasing atom economy, using less hazardous reagents and solvents, and improving energy efficiency. tandfonline.com Traditional methods for synthesizing pyrazoles often rely on hazardous solvents and harsh reaction conditions, making the development of eco-friendly alternatives crucial. semanticscholar.orgtandfonline.com
Several green strategies have been successfully employed in the synthesis of pyrazole derivatives. These include the use of alternative energy sources like microwave irradiation, the implementation of solvent-free reaction conditions, and the application of environmentally benign catalysts and solvents such as water and ionic liquids. tandfonline.commdpi.comnih.gov Multicomponent reactions (MCRs), which combine multiple starting materials in a single step to form a complex product, are also a cornerstone of green pyrazole synthesis due to their high atom economy and efficiency. bohrium.com
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgnih.gov For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a related class of fused pyrazoles, was significantly improved using microwave irradiation. While conventional heating under reflux in ethanol showed only trace amounts of product after 72 hours, microwave-assisted synthesis at 160 °C for 55 minutes achieved a 75% yield. rsc.org
Similarly, the synthesis of pyrazoles from the reaction of ethyl(ethoxymethylene)cyanoacetate and ethoxymethylene malononitrile with phenylhydrazine has been effectively conducted under microwave irradiation in a solventless system. tandfonline.com This method avoids the use of volatile organic solvents and significantly shortens the reaction time.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Ethanol | Reflux | 72 h | Traces | rsc.org |
| Microwave Irradiation | Ethanol | 160 | 55 min | 75 | rsc.org |
Solvent-Free and Catalyst-Free Approaches
Conducting reactions in the absence of solvents is a key principle of green chemistry, as it eliminates solvent waste and simplifies product purification. tandfonline.comnih.gov A one-pot, solvent-free synthesis of pyrano[2,3-c]pyrazoles has been achieved by simply mixing ethyl acetoacetate, hydrazine hydrate, an aldehyde or ketone, and malononitrile. nih.gov This method provides a straightforward and environmentally friendly route to these complex heterocyclic systems.
In some cases, the synthesis can be performed without a catalyst, further enhancing its green credentials. An eco-friendly, catalyst-free condensation reaction has been developed for the synthesis of new mono- and bis-pyrazole derivatives, achieving moderate to good yields without the need for toxic reagents. tandfonline.com
Use of Greener Reagents and Solvents
The replacement of toxic and hazardous reagents with safer alternatives is another fundamental aspect of green chemistry. A notable example is the synthesis of a 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, a derivative structurally similar to the target compound. In a greener approach, the highly toxic dimethyl sulfate, traditionally used for methylation, was replaced with the less hazardous dimethyl carbonate. google.com Similarly, the chlorination step was carried out using hydrochloric acid and hydrogen peroxide, avoiding the use of corrosive sulfonic acid chloride. google.com
Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. google.com The use of aqueous media, often in conjunction with surfactants like TPGS-750-M to overcome solubility issues, has been successfully applied to the synthesis of pyrazole derivatives. tandfonline.comunisi.it For instance, the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles was achieved in high yield using a 2 wt% catalyst solution in water at 50 °C. tandfonline.com
Ionic liquids are also considered green solvents due to their low vapor pressure and thermal stability. jetir.org They have been used as both the solvent and catalyst in the synthesis of pyrano[2,3-c]pyrazole derivatives, leading to high yields in short reaction times under solvent-free conditions. jetir.org
Table 2: Green Reagents in the Synthesis of a 1-Methyl-3-Ethyl-4-Chloro-5-Pyrazole Carboxylic Acid Ethyl Ester Derivative
| Reaction Step | Traditional Reagent | Green Alternative | Benefit | Reference |
|---|---|---|---|---|
| Methylation | Dimethyl sulfate | Dimethyl carbonate | Reduces toxicity | google.com |
| Chlorination | Sulfonic acid chloride | Hydrochloric acid and hydrogen peroxide | Avoids corrosive and toxic reagents | google.com |
Multicomponent Reactions (MCRs)
Multicomponent reactions are inherently green as they increase efficiency by combining several reaction steps into one pot, thereby reducing waste, energy consumption, and the need for purification of intermediates. bohrium.com The synthesis of 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-ones was achieved through a four-component, one-pot reaction under neat conditions, highlighting the advantages of MCRs in creating complex molecules with good yields and easy workup. bohrium.com
Chemical Reactivity and Functionalization of 3 Ethyl 4 Methyl 1h Pyrazole Systems
Electrophilic and Nucleophilic Reactivity Profiles
The pyrazole (B372694) ring is considered an electron-rich heterocyclic system, which makes it prone to electrophilic substitution reactions. rrbdavc.orgresearchgate.net Generally, in unsubstituted pyrazoles, electrophilic attack occurs preferentially at the C4 position, as attacks at C3 or C5 would generate unstable positively charged azomethine intermediates. rrbdavc.orgmdpi.com However, in 3-ethyl-4-methyl-1H-pyrazole, the C4 position is blocked by a methyl group. The presence of electron-donating alkyl groups (ethyl at C3 and methyl at C4) further increases the nucleophilicity of the pyrazole ring, potentially directing electrophilic attack to the nitrogen atoms or the less sterically hindered C5 position. researchgate.netnih.gov
The pyrazole system also exhibits amphoteric properties. researchgate.netmdpi.com The pyrrole-like nitrogen atom (-NH) can be deprotonated to form a pyrazolate anion, which is highly reactive towards electrophiles. Conversely, the pyridine-like nitrogen atom is basic and can be protonated. researchgate.netmdpi.com
Nucleophilic attacks are generally favored at the C3 and C5 positions, which are rendered more electrophilic by the adjacent electronegative nitrogen atoms. researchgate.netmdpi.com The reactivity towards nucleophiles can be significantly enhanced by the introduction of electron-withdrawing groups on the ring or by N-alkylation, which can lead to the formation of pyrazolium (B1228807) salts.
Derivatization Strategies on the Pyrazole Ring
The functionalization of the this compound scaffold is crucial for synthesizing a variety of derivatives with applications in medicinal and agrochemical research. researchgate.nethep.com.cn
Halogenation is a key method for functionalizing pyrazoles, providing a handle for further cross-coupling reactions. Iodination of pyrazoles typically occurs at the C4 position. iaea.orgsci-hub.se For pyrazoles with a substituted C4 position, iodination can be directed to other positions under specific conditions. While direct iodination of this compound is not extensively detailed, general methods for pyrazole iodination are well-established. Common iodinating agents include iodine in the presence of an oxidizing agent like hydrogen peroxide or iodic acid. iaea.orgresearchgate.net Another effective method involves using N-iodosuccinimide (NIS). rsc.org For instance, regioselective iodination at the C5 position can be achieved by deprotonation with a strong base like n-butyllithium (n-BuLi) to form a lithium pyrazolide, followed by quenching with iodine. rsc.org
Table 1: General Conditions for Pyrazole Iodination
| Reagents | Position of Iodination | Typical Conditions | Reference |
|---|---|---|---|
| I₂ / HIO₃ | C4 (if unsubstituted) | Oxidative conditions | iaea.org |
| I₂ / H₂O₂ | C4 (if unsubstituted) | Aqueous, "green" conditions | researchgate.net |
| 1. n-BuLi; 2. I₂ | C5 | Trapping of in situ generated lithium pyrazolide | rsc.org |
| I₂ / Ceric Ammonium Nitrate (CAN) | C4 (if unsubstituted) | Mild oxidative conditions | rsc.org |
The synthesis of carboxamides and esters from this compound typically requires the presence of a carboxylic acid functionality on the pyrazole ring, for example, at the C5 position (this compound-5-carboxylic acid).
Esterification: The carboxylic acid can be converted to its corresponding ethyl ester, ethyl this compound-5-carboxylate, through Fischer esterification, which involves reacting the acid with ethanol (B145695) in the presence of a strong acid catalyst.
Carboxamide Formation: To form carboxamides, the pyrazole carboxylic acid is first activated, often by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. hep.com.cnscispace.com This activated intermediate is then reacted with a desired primary or secondary amine to yield the corresponding N-substituted carboxamide. hep.com.cnresearchgate.net Modern coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine) can also facilitate the direct condensation of the carboxylic acid with an amine. scispace.com
Table 2: Synthesis of Carboxamide and Ester Derivatives
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| This compound-5-carboxylic acid | Ethanol, H⁺ (catalyst) | Ethyl Ester | hep.com.cn |
| This compound-5-carboxylic acid | 1. SOCl₂; 2. R-NH₂ | Carboxamide | hep.com.cnscispace.com |
| This compound-5-carboxylic acid | R-NH₂, DCC, DMAP | Carboxamide | scispace.com |
Decarboxylation involves the removal of a carboxyl group (-COOH) from the pyrazole ring. This is typically achieved by heating the pyrazolecarboxylic acid, sometimes in the presence of a catalyst. researchgate.netgoogleapis.com For instance, heating a pyrazole-4-carboxylic acid neat at its melting point or with copper powder in a high-boiling solvent like quinoline (B57606) can lead to decarboxylation. googleapis.com The reaction can also be performed under acidic or basic conditions at elevated temperatures. googleapis.comgoogle.com The efficiency of decarboxylation can be influenced by the substituents on the pyrazole ring; electron-withdrawing groups can sometimes hinder the reaction. googleapis.com
Formation of Carboxamides and Esters
Mechanism-Based Reactivity Studies
Understanding the reaction mechanisms provides insight into the chemical behavior of pyrazole systems under various conditions.
The ANRORC mechanism is a significant pathway in the nucleophilic substitution of some nitrogen-containing heterocycles. wikipedia.org It involves the A ddition of a N ucleophile to the ring, followed by R ing O pening to form an open-chain intermediate, and subsequent R ing C losure to yield a new or rearranged heterocyclic product. wikipedia.orgarkat-usa.orgsemanticscholar.org
This mechanism is particularly relevant for pyrazoles under specific conditions, especially when the ring is activated by electron-withdrawing groups (like a nitro group) and reacts with strong nucleophiles. arkat-usa.orgresearchgate.net For example, the reaction of 1,4-dinitropyrazoles with arylhydrazines has been proposed to proceed via an ANRORC mechanism. arkat-usa.orgresearchgate.net The nucleophilic arylhydrazine attacks an electrophilic carbon of the pyrazole ring (e.g., C5), leading to the formation of an adduct. This intermediate then undergoes ring-opening, followed by intramolecular cyclization and elimination to form the final substituted pyrazole product. arkat-usa.orgresearchgate.net Depending on which nitrogen of the hydrazine (B178648) attacks and at which carbon position, different regioisomers can be formed. arkat-usa.org While not specifically detailed for this compound itself, this mechanism is a fundamental reactivity pattern for substituted pyrazoles, particularly in reactions that lead to ring transformation or unexpected substitution patterns. rrbdavc.orgsemanticscholar.org
Exploitation of Pyrazole C-3/C-5 Positions as Synthetic Building Blocks
The C-3 and C-5 positions of the pyrazole ring are of significant interest in synthetic organic chemistry due to their unique reactivity, which allows them to serve as versatile handles for molecular elaboration. encyclopedia.pubmdpi.com In pyrazole systems, including this compound, the C-3 and C-5 carbons are inherently electrophilic, making them targets for nucleophilic attack. encyclopedia.pubmdpi.com Conversely, the hydrogen atom at the C-5 position is the most acidic proton on the ring, facilitating deprotonation and subsequent functionalization, particularly through transition-metal-catalyzed C-H activation. researchgate.net This dual reactivity has been widely exploited to construct a diverse array of more complex and often biologically active molecules.
The strategic functionalization of these positions can be broadly approached in two ways: by using a pre-functionalized pyrazole core as a building block or by direct functionalization of an existing C-H bond.
One of the most powerful strategies involves the use of pyrazole C-3/C-5 carbaldehydes. These compounds act as key intermediates, providing a reactive aldehyde group that can participate in a multitude of chemical transformations. researchgate.net Research has demonstrated that these carbaldehydes are valuable precursors for synthesizing Schiff bases, imidazo[1,2-a]azines, thioamides, amides, and various fused polycyclic systems. researchgate.net The aldehyde functionality allows for straightforward reactions with nucleophiles, paving the way for the creation of complex molecular scaffolds with potential therapeutic applications. researchgate.net
Another common approach involves the synthesis of pyrazoles with a leaving group, such as a halogen, at the C-3 or C-5 position. For instance, 5-substituted 3-(chloromethyl)pyrazoles can be synthesized and subsequently used in nucleophilic substitution reactions to introduce functionalized side chains, such as thioethers and phosphines. acs.org This method allows for the installation of a wide variety of substituents at the C-3 position, while the C-5 position can be varied with different alkyl or aryl groups. acs.org
Modern synthetic methods have increasingly focused on the direct C-H functionalization of the pyrazole ring, which avoids the need for pre-functionalized starting materials. researchgate.net Transition-metal catalysis, in particular, has emerged as a highly efficient tool for this purpose. The inherent acidity of the C-5 proton makes this position particularly susceptible to directed C-H arylation. researchgate.net This method provides a single-step route to access functionalized pyrazoles that would otherwise require multi-step syntheses. researchgate.net
The functionalization of amino groups at the C-5 position also represents a key synthetic strategy. Starting from 5-aminopyrazoles, a variety of functional groups can be introduced via reactions with electrophiles like isocyanates, benzoyl chlorides, and sulfonyl chlorides. nih.gov This approach has been used to generate libraries of pyrazole derivatives with diverse decorations at the C-3, C-4, and C-5 positions for biological screening. nih.gov
The following tables summarize selected research findings on the functionalization of pyrazole C-3 and C-5 positions, showcasing their versatility as synthetic building blocks.
Table 1: Synthesis of Functionalized Pyrazoles via C-3/C-5 Modification
| Starting Material | Reagents and Conditions | Position Functionalized | Product | Reference |
|---|---|---|---|---|
| Protected alkynol and acid chloride (RCOCl) | 1. Coupling reaction. 2. Reaction with hydrazine. 3. Deprotection and chlorination. | C-3 and C-5 | 5-Substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles | acs.org |
| 5-Aminopyrazole intermediates | Electrophilic reagents (isocyanates, benzoyl chlorides, etc.) | C-5 (Amine group) | Pyrazoles with ureido, amide, or sulfonamide functions at C-5 | nih.gov |
| (Z)-benzyl 3-(trifluoromethylsulfonyloxy)but-2-enoate | Ethyl diazoacetate | C-3 and C-5 | 3-benzyl 5-ethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate | nih.gov |
| Pyrazole | Transition-metal catalyst, Arylating agent | C-5 (C-H bond) | C-5 Arylated Pyrazole | researchgate.net |
Table 2: Examples of Products from Pyrazole C-3/C-5 Functionalization
| Precursor Type | Reaction Class | Resulting Scaffold/Derivative | Reference |
|---|---|---|---|
| Pyrazole C-3/C-5 carbaldehyde | Condensation with amines | Pyrazole-based Schiff bases | researchgate.net |
| Pyrazole C-3/C-5 carbaldehyde | Multi-component reactions | Imidazo[1,2-a]azines, Fused pyrazoles | researchgate.net |
| 5-Substituted 3-(chloromethyl)pyrazole | Nucleophilic substitution | C-3 functionalized pyrazoles (e.g., with thioethers, phosphines) | acs.org |
| 5-Aminopyrazole | Acylation/Sulfonylation | 5-Amide/Sulfonamide pyrazole derivatives | nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Ethyl 4 Methyl 1h Pyrazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazole (B372694) derivatives, offering precise information about the chemical environment of magnetically active nuclei. mdpi.comdoi.org
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the structure of 3-ethyl-4-methyl-1H-pyrazole. doi.org The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the different proton environments within the molecule. For instance, the ethyl group typically displays a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. rsc.orgsrce.hr The methyl group attached to the pyrazole ring and the pyrazole ring protons will have distinct chemical shifts. rsc.orgresearchgate.net
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. researchgate.net The chemical shifts of the carbon atoms in the pyrazole ring are particularly informative for determining substitution patterns. mdpi.com The carbon atoms of the ethyl and methyl substituents also give rise to characteristic signals. scielo.br
Table 1: Representative NMR Data for Pyrazole Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.1 - 1.4 | Triplet | Ethyl -CH₃ |
| ¹H | 2.0 - 2.8 | Quartet | Ethyl -CH₂ |
| ¹H | 2.3 - 2.4 | Singlet | Ring -CH₃ |
| ¹H | 6.8 - 8.0 | Singlet/Multiplet | Pyrazole/Aryl Protons |
| ¹³C | 13 - 15 | - | Ethyl -CH₃ |
| ¹³C | 20 - 22 | - | Ethyl -CH₂ |
| ¹³C | 10 - 12 | - | Ring -CH₃ |
| ¹³C | 100 - 150 | - | Pyrazole Ring Carbons |
Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the pyrazole ring. Data compiled from various sources. rsc.orgsrce.hrscielo.br
N-unsubstituted pyrazoles, including this compound, can exist in tautomeric forms. NMR spectroscopy is a powerful tool for studying these equilibria in solution. mdpi.com The rate of proton exchange between the two nitrogen atoms of the pyrazole ring influences the appearance of the NMR spectrum. At room temperature, this exchange is often rapid on the NMR timescale, resulting in averaged signals for the C3/C5 and N1/N2 positions. mdpi.comresearchgate.net However, at low temperatures, the exchange can be slowed, allowing for the observation of distinct signals for each tautomer. fu-berlin.de The integration of these signals can then be used to determine the equilibrium constant. fu-berlin.de The position of the equilibrium is influenced by factors such as the nature of the substituents and the solvent. mdpi.comresearchgate.net
Proton (¹H) NMR and Carbon (¹³C) NMR Techniques
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For pyrazole derivatives, key IR absorption bands include N-H stretching vibrations (for N-unsubstituted pyrazoles), C-H stretching of the alkyl groups and the pyrazole ring, and C=N and C=C stretching vibrations within the pyrazole ring. rsc.orgsrce.hr
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. doi.org Pyrazole derivatives typically exhibit absorption bands in the UV region due to π→π* transitions within the conjugated pyrazole system. nih.gov The position and intensity of these bands can be influenced by the substituents on the pyrazole ring and the solvent.
Table 2: Spectroscopic Data for Pyrazole Derivatives
| Spectroscopic Technique | Characteristic Absorption | Reference |
|---|---|---|
| IR | ~3200 cm⁻¹ (N-H stretch) | rsc.org |
| IR | ~1600 cm⁻¹ (C=N stretch) |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. sielc.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrazole derivatives can include the loss of substituents like the ethyl or methyl groups. vulcanchem.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. beilstein-journals.org
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. tandfonline.comnih.gov This technique allows for the unambiguous determination of the molecular structure, including the specific tautomeric form present in the solid state. fu-berlin.deresearchgate.net The analysis also reveals details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.netiucr.org
From the SCXRD data, precise bond lengths and dihedral angles can be determined. The bond lengths within the pyrazole ring can provide insight into the degree of electron delocalization. asianpubs.org For instance, in a related zwitterionic pyrazole derivative, the crystal packing was primarily governed by N-H···O and N-H···N hydrogen bonds. researchgate.net Dihedral angles, which describe the spatial relationship between different parts of the molecule, are also obtained. iucr.org In one study of a pyrazole derivative, the methyl atom of the 3-ethyl substituent was found to lie out of the mean plane of the pyrazole moiety by 1.366 (4) Å. researchgate.net
Table 3: Illustrative Crystallographic Data for a Pyrazole Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2/c | researchgate.net |
| a (Å) | 12.141(3) | tandfonline.com |
| b (Å) | 13.934(4) | tandfonline.com |
| c (Å) | 7.2777(18) | tandfonline.com |
| β (°) | 97.816(14) | tandfonline.com |
| Z | 4 | researchgate.net |
Note: Data is for a representative pyrazole derivative and not specifically for this compound. tandfonline.comresearchgate.net
Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Salt Bridges)
The crystal structure and intermolecular interactions of pyrazole derivatives, including those structurally related to this compound, are primarily governed by hydrogen bonding and other non-covalent interactions. These interactions dictate the molecular packing in the solid state, influencing the compound's physical properties.
In the crystal structure of pyrazole compounds, molecules are often linked by intermolecular hydrogen bonds. For instance, in 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one, a compound closely related to the subject, molecules form dimers through pairs of N—H⋯O hydrogen bonds, creating distinct ring motifs. nih.gov These dimers can be further connected into two-dimensional arrays by additional N—H⋯O hydrogen bonds. nih.gov The crystal structure is also stabilized by C—H⋯π interactions. nih.gov The pyrazole ring itself is typically planar or nearly planar. nih.govmdpi.comiucr.org
The nature of substituents on the pyrazole ring significantly influences the crystal packing. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor. nih.gov Substitution at the pyrrole-like nitrogen atom, however, removes its ability to donate a hydrogen bond. nih.gov The formation of N—H⋯N hydrogen bonds is a common feature in the self-assembly of NH-pyrazoles, leading to the formation of dimers, trimers, tetramers, and infinite chains. nih.gov In some cases, weak C—H⋯O interactions also contribute to linking molecular chains. nih.goviucr.org
Salt bridges, which are a combination of hydrogen bonding and electrostatic interactions, are also observed in pyrazole-containing structures, particularly in complexes with other molecules or ions. nih.gov For example, a salt bridge can form between a positively charged group on a molecule and the negatively charged C-terminus of an enzyme. nih.gov In the context of pyrazole derivatives, the carboxylic acid group can form salt bridges with basic amino acid residues.
The table below summarizes key intermolecular interactions observed in pyrazole derivatives, providing insight into the forces that would likely govern the crystal packing of this compound.
| Interaction Type | Description | Example from Pyrazole Derivatives |
| N—H⋯O Hydrogen Bond | An interaction between a hydrogen atom bonded to a nitrogen atom and an oxygen atom. | Pairs of intermolecular N—H⋯O hydrogen bonds link neighboring molecules into dimers in 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one. nih.gov |
| N—H⋯N Hydrogen Bond | An interaction between a hydrogen atom bonded to a nitrogen atom and another nitrogen atom. | Forms dimers, trimers, tetramers, and infinite chains in the self-assembly of NH-pyrazoles. nih.gov |
| C—H⋯O Hydrogen Bond | A weaker hydrogen bond between a hydrogen atom bonded to a carbon atom and an oxygen atom. | Links inversion-related chains in the crystal structure of pyrazole-pyrazolium picrate. nih.goviucr.org |
| C—H⋯π Interaction | An interaction between a C-H bond and a π-system of an aromatic ring. | Stabilizes the crystal structure of 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one. nih.gov |
| Salt Bridge | A combination of a hydrogen bond and an electrostatic interaction between charged groups. | Can form between a positively charged group on a small molecule and the negatively charged C-terminus of an enzyme. nih.gov |
Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Chiral Confirmation
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for confirming the absolute configuration of chiral molecules. mdpi.com While this compound itself is not chiral, derivatives of pyrazole can be chiral, and CD spectroscopy plays a crucial role in determining their stereochemistry. nih.gov
The process often involves the separation of enantiomers using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. nih.govresearchgate.net Once the enantiomers are isolated, their chiroptical properties are measured. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and its mirror image will be produced by the opposing enantiomer.
For complex molecules, the assignment of the absolute configuration can be established by comparing the experimental CD spectra with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov This integrated approach, combining experimental chiroptical data with computational analysis, provides a definitive assignment of the absolute configuration. nih.gov In some cases, the absolute configuration determined by CD spectroscopy can be validated through single-crystal X-ray diffraction analysis of one of the enantiomers. nih.gov
The application of CD spectroscopy extends to studying the formation of chiral self-assemblies in solution, where changes in the chiroptical properties can be monitored to understand the binding events between chiral ligands and metal ions. rsc.org
The table below outlines the general steps involved in using CD spectroscopy for the chiral confirmation of pyrazole derivatives.
| Step | Description |
| Enantiomer Separation | Isolation of individual enantiomers from a racemic mixture, typically using chiral HPLC. nih.govresearchgate.net |
| Experimental CD Spectra Measurement | Recording the CD spectra of the separated enantiomers, which will show mirror-image curves. |
| Quantum Chemical Calculations | Theoretical calculation of the CD spectrum for a specific, assumed absolute configuration using methods like DFT. nih.gov |
| Spectral Comparison and Assignment | Comparing the experimental CD spectrum with the calculated spectrum to assign the absolute configuration. nih.gov |
| Validation (Optional) | Confirmation of the assigned configuration using other techniques such as X-ray crystallography. nih.gov |
Thermal Analysis Techniques in Structural Research (e.g., DSC for Polymorphism)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are instrumental in investigating the structural properties of pyrazole compounds, including the potential for polymorphism. bch.romdpi.com Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.comresearchgate.net
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine melting points, which can be indicative of purity, and to detect phase transitions that may signal the presence of different polymorphs. icm.edu.plscispace.com For example, the DSC curve of a pyrazole derivative can show a sharp endothermic peak corresponding to its melting point, often accompanied by decomposition at higher temperatures. mdpi.comicm.edu.pl The presence of multiple melting peaks or other thermal events in the DSC thermogram of a single compound can suggest the existence of different polymorphic forms. google.com
TGA measures the change in mass of a sample as a function of temperature or time. It provides information about the thermal stability of the compound and the temperature ranges at which decomposition occurs. bch.romdpi.com For instance, TGA can show a single-step or multi-step degradation process for pyrazole derivatives. scispace.com
The combination of DSC and TGA provides a comprehensive thermal profile of a compound. sioc-journal.cn These techniques are valuable for identifying the temperature range in which a material is stable and can be used or stored. bch.ro
The table below shows representative thermal data for some pyrazole derivatives, illustrating the type of information obtained from thermal analysis.
| Compound | Technique | Observation | Reference |
| 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole (DADNP) | DSC | Melting point with decomposition at 227 °C | icm.edu.pl |
| 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole (LLM-119) | DSC | Thermal decomposition peak at 232.05 °C | sioc-journal.cn |
| TBADNP (a DADNP derivative) | DSC | Volatilization peak at 59 °C, decomposition peaks at 236 °C and 307 °C | icm.edu.pl |
| DNADNP (a DADNP derivative) | DSC | Decomposition peak at 288 °C | icm.edu.pl |
| Pyrazolo-quinazoline derivative (KC-1) | TGA | Single-step degradation process | scispace.com |
Chromatographic Techniques for Monitoring and Purification (e.g., TLC)
Chromatographic techniques are essential for monitoring the progress of chemical reactions and for the purification of the resulting products in the synthesis of pyrazole derivatives. mdpi.comrsc.org Thin Layer Chromatography (TLC) is a widely used, simple, and rapid analytical method for these purposes. libretexts.org
TLC operates on the principle of separating components of a mixture based on their differential distribution between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture). muohio.edunih.gov In the context of pyrazole synthesis, TLC is used to monitor the consumption of starting materials and the formation of the desired product. mdpi.comgoogle.com By spotting the reaction mixture on a TLC plate and developing it with a suitable eluent, the different components separate into distinct spots, allowing for a qualitative assessment of the reaction's progress. rsc.orgsciensage.info
The choice of the mobile phase, often a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297), is crucial for achieving good separation. mdpi.comsciensage.info The separated spots on the TLC plate can be visualized under a UV lamp or by using a staining agent like iodine. rsc.org
Once the reaction is complete, purification of the crude product is often carried out using column chromatography, a preparative technique that functions on the same principles as TLC. rsc.org TLC is frequently used to determine the optimal solvent system for column chromatography. operachem.com Besides TLC and column chromatography, other techniques like High-Performance Liquid Chromatography (HPLC) are also employed for the purification and analysis of pyrazole derivatives. iipseries.org
The table below provides examples of how TLC is applied in the synthesis of pyrazole derivatives.
| Application of TLC | Description | Typical Mobile Phase | Reference |
| Reaction Monitoring | Tracking the disappearance of reactants and the appearance of products over time. | Diethyl ether/petroleum ether (9:1) | mdpi.com |
| Purity Assessment | Checking the purity of the synthesized compound. | Toluene:acetone (8:2) | sciensage.info |
| Optimizing Column Chromatography | Finding a suitable solvent system for purification on a larger scale. | Hexane:ethyl acetate (8:2) | sciensage.info |
| Monitoring Product Formation | Observing the formation of the desired pyrazole derivative during synthesis. | Ethyl acetate:chloroform (4:1) | sciensage.info |
Theoretical and Computational Investigations of 3 Ethyl 4 Methyl 1h Pyrazole and Its Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties of pyrazole (B372694) derivatives.
Theoretical geometry optimization of pyrazole derivatives is often performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. derpharmachemica.comresearchgate.net This process determines the lowest energy arrangement of atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. semanticscholar.orgmaterialsciencejournal.org For instance, in a study of a pyrazole derivative, the optimized structure revealed a non-planar conformation with C1 point group symmetry. researchgate.net The calculated bond lengths for C=C bonds in the aromatic rings of a similar pyrazole compound were found to be in the range of 1.38 Å to 1.40 Å, while the N-N bond in the pyrazole ring was 1.3708 Å and the C=N bond was 1.2887 Å. materialsciencejournal.org
Vibrational frequency analysis is carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. derpharmachemica.com The calculated vibrational frequencies are often scaled to improve agreement with experimental data from FT-IR and Raman spectroscopy. derpharmachemica.comscirp.org For example, the asymmetric and symmetric stretching vibrations of methyl groups in a pyrazole analogue were calculated to be in the range of 3007-2901 cm⁻¹, which closely matched the experimental FT-IR values of 2993, 2949 cm⁻¹ (asymmetric) and 2918, 2848 cm⁻¹ (symmetric). derpharmachemica.com
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyrazole Analogue
| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT/B3LYP) |
| Asymmetric CH₃ Stretch | 2993, 2949 | 2998, 2946 |
| Symmetric CH₃ Stretch | 2918, 2848 | 2916, 2901 |
| N=N Stretch | 1427 | 1428 |
| Pyrazole Ring Deformation | 634 | 640 |
This table presents a comparison of experimentally observed and theoretically calculated vibrational frequencies for a pyrazole analogue, demonstrating the accuracy of DFT methods.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For a pyrazole derivative, the HOMO-LUMO energy gap was calculated to be 4.09096 eV, which showed good agreement with the experimental value of 4.1096 eV. researchgate.net
Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω), are derived from the HOMO and LUMO energies. derpharmachemica.comresearchgate.net These descriptors provide quantitative measures of the molecule's stability and reactivity. derpharmachemica.com For example, DFT calculations on 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid predicted a HOMO-LUMO gap of approximately 4.3 eV, indicating moderate stability.
Table 2: Global Reactivity Descriptors for a Pyrazole Analogue
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Reactivity and Stability |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Escaping tendency of electrons |
| Global Electrophilicity (ω) | μ²/2η | Propensity to accept electrons |
This table outlines key global reactivity descriptors calculated from HOMO and LUMO energies, which are used to predict the chemical behavior of molecules.
Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution on a molecule and identifying reactive sites. derpharmachemica.comresearchgate.net The MESP surface displays regions of negative potential (red to yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and any oxygen or halogen substituents are typically regions of negative electrostatic potential, making them targets for electrophiles. semanticscholar.org
Mulliken atomic charge analysis provides a quantitative measure of the charge distribution within the molecule. materialsciencejournal.org For a studied pyrazole analogue, the analysis revealed that a specific carbon atom was the most electronegative, while another was the most electropositive, indicating the charge distribution across the molecular framework. materialsciencejournal.org
Computational methods, particularly TD-DFT (Time-Dependent Density Functional Theory), are used to predict electronic absorption spectra (UV-Vis). researchgate.netmaterialsciencejournal.org These predictions, including absorption energies, oscillator strengths, and electronic transitions, can be compared with experimental spectra for validation. materialsciencejournal.org For a pyrazole derivative, the UV-Vis spectrum was computed using the TD-DFT approach, and the results were found to be in good agreement with the experimental data. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental NMR data. rjptonline.orgdoi.org
Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.netmdpi.com These simulations can reveal information about the conformational changes and intermolecular interactions of pyrazole derivatives in different environments. For instance, MD simulations have been used to explore the binding mode of pyrazole-containing compounds with biological targets like proteins. researchgate.net The stability of the ligand-protein complex can be assessed by analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms over the simulation period. researchgate.netmdpi.com
Quantum Chemical Approaches to Electronic Structure and Properties
Quantum chemical methods provide a fundamental understanding of the electronic structure and properties of molecules. researchgate.netresearchgate.net These approaches are used to calculate various electronic properties, including dipole moment and molecular volume. materialsciencejournal.orgscirp.org The dipole moment indicates the polarity of a molecule, which is crucial for understanding its solubility and intermolecular interactions. materialsciencejournal.org For a pyrazole derivative, the calculated dipole moment was 4.59 Debye. materialsciencejournal.org Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to investigate charge transfer and intramolecular interactions within the molecule. nih.gov
Computational Studies on Tautomeric Preferences and Equilibria
Tautomerism is a fundamental characteristic of pyrazoles, influencing their chemical reactivity and biological activity. encyclopedia.pubmdpi.com For asymmetrically substituted pyrazoles like 3-ethyl-4-methyl-1H-pyrazole, two annular tautomers are possible: this compound and 5-ethyl-4-methyl-1H-pyrazole. Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in determining the relative stabilities of these tautomers.
The tautomeric equilibrium is influenced by several factors, including the nature and position of substituents, as well as the surrounding medium (gas phase, polar or non-polar solvents). researchgate.netresearchgate.net Electron-donating groups, such as alkyl groups (ethyl and methyl), are known to affect the basicity and acidity of the pyrazole ring, thereby influencing the tautomeric preference. encyclopedia.pubmdpi.com Theoretical calculations have shown that for many 3(5)-substituted pyrazoles, the 3-substituted tautomer is often more stable. researchgate.net However, the energetic difference between the tautomers can be small, and the equilibrium can be shifted by solvent effects. encyclopedia.pub
For instance, in the gas phase, the relative stability is determined by the intrinsic electronic properties of the molecule. In solution, intermolecular interactions, particularly hydrogen bonding with solvent molecules, play a crucial role. encyclopedia.pub Polar protic solvents can stabilize one tautomer over the other by forming hydrogen bonds with the pyrazole's nitrogen atoms. encyclopedia.pubmdpi.com
Computational studies on related substituted pyrazoles have provided a framework for understanding these equilibria. For example, studies on 3(5)-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino form. researchgate.netresearchgate.net Similarly, for pyrazoles with different alkyl and aryl substituents, the tautomeric preference can be finely tuned. mdpi.com DFT calculations, such as those using the B3LYP functional with various basis sets (e.g., 6-311++G**), are commonly used to calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers. researchgate.netnih.gov
Table 1: Calculated Relative Energies for Tautomers of Substituted Pyrazoles
| Substituent at C3/C5 | Computational Method | Phase | More Stable Tautomer | ΔE (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Amino | DFT(B3LYP)/6-311++G(d,p) | Gas | 3-amino | 2.56 | researchgate.net |
| Methyl | B3LYP/6-31G | Gas | 3-methyl | - | mdpi.com |
| Phenyl/Methyl | B3LYP/6-31G | Gas | 3-phenyl-5-methyl | - | mdpi.com |
| Phenyl/Trifluoromethyl | B3LYP/6-31G** | Gas | 3-trifluoromethyl-5-phenyl | - | mdpi.com |
Application of Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in molecules to characterize chemical bonds and intermolecular interactions. researchgate.netwiley-vch.de This approach is based on the topology of the electron density, ρ(r), and allows for the partitioning of a molecule into atomic basins. wiley-vch.de
QTAIM analysis has been applied to pyrazole derivatives to gain deeper insights into the nature of their chemical bonds. nih.govresearchgate.net Key parameters derived from QTAIM, such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs), are used to classify interactions. A BCP is a point along the bond path where the electron density is at a minimum with respect to the internuclear axis and a maximum in the perpendicular directions. wiley-vch.de
The values of ρ and ∇²ρ at a BCP provide information about the strength and nature of the bond. For covalent bonds, ρ is typically high, and ∇²ρ is negative. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρ is low, and ∇²ρ is positive. researchgate.netresearchgate.net
In the context of this compound and its analogues, QTAIM can be used to:
Characterize the covalent bonds within the pyrazole ring and its substituents.
Analyze the nature of intramolecular and intermolecular hydrogen bonds, which are crucial for understanding tautomeric equilibria and crystal packing. researchgate.netconicet.gov.ar
Quantify the strength of weak interactions, such as C-H···π interactions, that can influence the conformation and packing of molecules in the solid state. conicet.gov.ar
For example, a QTAIM analysis of a pyrazolyl thiazole (B1198619) derivative revealed the presence of weak C-H···O and C-H···N hydrogen bonds, as well as π···π stacking interactions, which stabilize the crystal structure. conicet.gov.ar The topological parameters at the BCPs associated with these interactions provide quantitative evidence for their existence and strength.
Table 2: Representative QTAIM Topological Parameters for Interactions in Pyrazole Derivatives
| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction | Reference |
|---|---|---|---|---|
| C-H···O | Low | Positive | Closed-shell (Hydrogen Bond) | researchgate.net |
| N-H···N | Low | Positive | Closed-shell (Hydrogen Bond) | researchgate.net |
| C=C | High | Negative | Shared (Covalent) | researchgate.net |
| C-N | High | Negative | Shared (Covalent) | researchgate.net |
Note: This table provides a general representation of QTAIM parameters for different types of interactions found in pyrazole-containing systems. The specific values would vary depending on the exact molecular structure and environment.
Structure Property and Structure Activity Relationship Sar/spr Studies on 3 Ethyl 4 Methyl 1h Pyrazole Systems
Influence of Substituent Effects on Reactivity and Regioselectivity
The reactivity and regioselectivity of the 3-ethyl-4-methyl-1H-pyrazole ring are profoundly influenced by the electronic and steric nature of its substituents. The ethyl group at the 3-position and the methyl group at the 4-position are electron-donating groups, which generally increase the electron density of the pyrazole (B372694) ring, making it more susceptible to electrophilic attack. However, the precise location of substitution is a nuanced outcome of the interplay between these groups and any reactants involved.
Studies on various pyrazole systems have demonstrated that electron-donating groups, such as alkyl groups, enhance the acidity of the pyrrole-like NH group. mdpi.com This increased acidity can influence the regioselectivity of reactions, as the deprotonated pyrazole anion is a potent nucleophile. Conversely, the presence of electron-withdrawing groups can decrease the reactivity of the ring towards electrophiles but may facilitate nucleophilic substitution reactions. For instance, the presence of a trifluoromethyl group can switch the tautomeric preference in pyrazole systems. mdpi.com
The regioselectivity of reactions, such as N-alkylation or acylation, is a critical aspect. The reaction of a 1,3-diketone with methylhydrazine, a common method for synthesizing N-methylpyrazoles, often results in a mixture of regioisomers. acs.org However, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity of pyrazole formation. acs.org In the case of this compound, the steric hindrance from the ethyl and methyl groups can also direct incoming reagents to the less hindered nitrogen atom.
The following table summarizes the general influence of substituent electronic effects on the reactivity of the pyrazole ring:
| Substituent Type | Effect on Ring Electron Density | Reactivity towards Electrophiles |
| Electron-Donating (e.g., -CH₃, -C₂H₅) | Increases | Increases |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases | Decreases |
Correlation of Electronic Characteristics with Performance in Specific Applications
The electronic properties of this compound and its derivatives are directly linked to their performance in various applications, particularly in the fields of medicine and materials science. hilarispublisher.commdpi.com Key electronic parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap are crucial in determining a molecule's chemical reactivity and its potential for certain applications. acs.org
For instance, in the context of corrosion inhibition, pyrazole derivatives with higher HOMO energy and lower LUMO energy often exhibit better performance. acs.org A higher HOMO energy indicates a greater tendency to donate electrons to the metal surface, while a lower LUMO energy suggests a capacity to accept electrons, facilitating strong adsorption and the formation of a protective layer. The electron-donating ethyl and methyl groups in this compound would be expected to raise the HOMO energy level, potentially making it an effective corrosion inhibitor.
In the realm of optoelectronics, the HOMO-LUMO gap is a critical parameter that influences the material's photophysical properties. researchgate.net A smaller energy gap is often desirable for applications in solar cells and other electronic devices. The electronic characteristics of pyrazole derivatives can be fine-tuned by introducing different substituents to modulate the HOMO-LUMO gap and achieve desired optoelectronic properties. researchgate.net
The table below illustrates the correlation between key electronic properties and performance in specific applications for pyrazole derivatives:
| Electronic Property | Desired Value for Application | Application Example |
| High HOMO Energy | High | Corrosion Inhibition |
| Low LUMO Energy | Low | Corrosion Inhibition |
| Small HOMO-LUMO Gap | Low | Optoelectronics |
Impact of Tautomerism on Molecular Structure and Function
Tautomerism, the phenomenon of interconverting structural isomers, is a fundamental characteristic of pyrazoles that significantly impacts their structure and function. nih.govencyclopedia.pub For N-unsubstituted pyrazoles like this compound, annular tautomerism involves the migration of a proton between the two nitrogen atoms of the ring. This results in two tautomeric forms that are in dynamic equilibrium.
The position of this equilibrium is influenced by several factors, including the nature of the substituents, the solvent, and the physical state. nih.govnih.gov In the case of this compound, the two tautomers would be this compound and 5-ethyl-4-methyl-1H-pyrazole. The relative stability of these tautomers can be affected by the electronic and steric effects of the ethyl and methyl groups. For instance, electron-donating groups have been shown to stabilize the tautomer where the substituent is at the 3-position. mdpi.com
This tautomeric behavior has profound implications for the molecule's reactivity and its interactions with biological targets. nih.govencyclopedia.pub Since the two tautomers have different arrangements of atoms, they will present different surfaces for intermolecular interactions, such as hydrogen bonding and receptor binding. Therefore, understanding and controlling the tautomeric equilibrium is crucial for designing pyrazole-based drugs and other functional molecules. For example, in nonpolar solvents, some pyrazole derivatives exist predominantly in one tautomeric form due to the formation of hydrogen-bonded dimers. mdpi.com
The following table summarizes the key aspects of tautomerism in pyrazole systems:
| Influencing Factor | Effect on Tautomeric Equilibrium |
| Substituent Nature | Electron-donating/withdrawing groups can favor one tautomer over another. |
| Solvent Polarity | Polar solvents can stabilize more polar tautomers. mdpi.com |
| Hydrogen Bonding | Intermolecular hydrogen bonding can shift the equilibrium. nih.govmdpi.com |
Stereochemical Aspects and Chiral Recognition in Pyrazole Frameworks
While this compound itself is not chiral, the introduction of a stereocenter into the pyrazole framework opens up the dimension of stereochemistry and chiral recognition. This is particularly relevant in the development of chiral drugs and materials. The spatial arrangement of substituents around a chiral center can lead to enantiomers, which are non-superimposable mirror images of each other.
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. researchgate.net In the context of pyrazoles, this is crucial for understanding the stereospecific interactions of chiral pyrazole derivatives with biological targets like enzymes and receptors. nih.govacs.org The separation of enantiomers is often achieved using chiral stationary phases in high-performance liquid chromatography (HPLC). nih.govacs.org
Studies on chiral pyrazoline derivatives have shown that the enantiomers can exhibit different biological activities. researchgate.net The chiral recognition mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, driven by interactions such as hydrogen bonding, π-π stacking, and steric repulsion. researchgate.netnih.gov The rigid structure of the pyrazole ring can contribute to a well-defined spatial orientation of substituents, which is advantageous for achieving high enantioselectivity in chiral separations. researchgate.net
The development of computational models to predict and understand chiral recognition is an active area of research. researchgate.net These models can help in the design of new chiral pyrazole derivatives with improved enantioselective properties.
The table below highlights key aspects of stereochemistry in pyrazole frameworks:
| Aspect | Importance |
| Enantioselectivity | Crucial for the development of stereospecific drugs. |
| Chiral Separation | Techniques like chiral HPLC are used to resolve enantiomers. nih.govacs.org |
| Chiral Recognition Mechanisms | Involve various non-covalent interactions. researchgate.netnih.gov |
| Computational Modeling | Aids in the design of new chiral compounds. researchgate.net |
Advanced Applications of 3 Ethyl 4 Methyl 1h Pyrazole in Chemical Sciences and Technology
Roles in Organic Synthesis as Key Intermediates
The 3-ethyl-4-methyl-1H-pyrazole core is a fundamental constituent in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its derivatives are valuable intermediates, prized for their ability to be converted into a wide range of functionalized compounds.
Derivatives such as this compound-1-carbonyl chloride and this compound-5-carbohydrazide are recognized as versatile intermediates. smolecule.comfluorochem.co.uk The carbonyl chloride, for instance, readily undergoes nucleophilic substitution reactions to form amides and other derivatives, serving as a building block for agrochemicals and pharmaceuticals. smolecule.com Similarly, halogenated versions like 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate are pivotal in constructing targeted molecules. a2bchem.com The former is a key intermediate in the industrial synthesis of the acaricide Tebufenpyrad.
The strategic manipulation of functional groups on the pyrazole (B372694) ring enables the creation of complex molecular architectures. a2bchem.com For example, ethyl 3-amino-1H-pyrazole-4-carboxylate can undergo diazotization and subsequent coupling reactions to form fused heterocyclic systems like pyrazolo[5,1-c] smolecule.coma2bchem.comtriazines. researchgate.net This reactivity underscores the role of the pyrazole derivative as a versatile scaffold for generating diverse chemical entities with potential biological activity. a2bchem.comcymitquimica.com The synthesis of these intermediates often involves multi-step processes, including cyclocondensation reactions, followed by functionalization to introduce the desired substituents.
Table 1: Examples of this compound Derivatives as Synthetic Intermediates
| Derivative Name | Application Area | Reference |
| This compound-1-carbonyl chloride | Pharmaceuticals, Agrochemicals | smolecule.com |
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Agrochemicals (e.g., Tebufenpyrad), Pharmaceuticals | unilongindustry.com |
| Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate | Biologically Active Compounds, Pharmaceuticals | a2bchem.com |
| 1-Methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | Medicines | google.com |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Fused Heterocycles (Pyrazoloazines) | researchgate.net |
| This compound-5-carbohydrazide | Organic Synthesis | fluorochem.co.uk |
Catalysis and Coordination Chemistry
The two adjacent nitrogen atoms in the pyrazole ring make its derivatives excellent ligands for coordinating with metal ions. This property is extensively exploited in the fields of catalysis and coordination chemistry. mdpi.com The resulting metal complexes often exhibit significant catalytic activity and unique structural features. iucr.org
Pyrazole-based ligands are highly regarded for their bridging capabilities and the ease with which they can be functionalized with additional donor groups to create polydentate ligands. iucr.org Derivatives of this compound can act as effective ligands for a variety of transition metals. For instance, 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid can function as a bidentate ligand, coordinating with metal ions through both the pyrazole nitrogen atoms and the carboxylic acid group.
The structural arrangement of these ligands allows for the formation of stable metal complexes with diverse geometries. researchgate.net Azomethine-functionalized pyrazoles are particularly well-utilized in coordination chemistry. iucr.org Furthermore, pyrazole-containing β-diketonates have been used to synthesize lanthanide complexes, which exhibit interesting photophysical properties. researchgate.net The amine derivative, 1-ethyl-4-methyl-1H-pyrazol-3-amine, is also a candidate for forming metal coordination complexes. These complexes are not only of academic interest for their structures but also for their potential applications in catalysis and materials science. vulcanchem.com
Metal complexes derived from this compound ligands have demonstrated notable catalytic activity in various organic transformations. These complexes can function as catalysts in both homogeneous and heterogeneous systems.
In homogeneous catalysis, metal complexes of a pyrazole derivative containing amine and pyrrole (B145914) functionalities have shown catalytic activity in the oxidation of styrene, achieving high turnover frequencies. vulcanchem.com This highlights their potential in fine chemical synthesis.
For heterogeneous catalysis, pyrazole derivatives serve as building blocks for metal-organic frameworks (MOFs). vulcanchem.com These porous materials have the metal-ligand complexes integrated into a solid support, combining the high activity of homogeneous catalysts with the ease of separation and reusability characteristic of heterogeneous catalysts. The versatility of pyrazole chemistry allows for the design of ligands that can be incorporated into various catalytic systems, from transition metal catalysts for oxidation and hydrogenation to organocatalysts. fluorochem.co.uk
Table 2: Catalytic Applications of Pyrazole Derivatives
| Pyrazole Derivative Type | Metal/System | Catalytic Reaction | System Type | Reference |
| 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine | Cu(II), Fe(III) | Styrene Epoxidation | Homogeneous | vulcanchem.com |
| 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid | Transition Metals | Organic Transformations | Homogeneous | |
| 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid | Various Metal Ions | General Catalysis (MOFs) | Heterogeneous | vulcanchem.com |
Pyrazole Derivatives as Ligands for Metal Complexes
Materials Science Applications
The unique structural and electronic properties of this compound and its derivatives make them valuable components in the development of advanced materials. mdpi.com Their applications span from functional polymers and coatings to sophisticated organic electronics and sensors. vulcanchem.com
Amino-substituted pyrazoles are excellent precursors for the synthesis of azo dyes. By diazotizing an amino group and coupling it with an active methylene (B1212753) compound, a wide variety of brightly colored materials can be produced. researchgate.netnih.gov For example, new pyrazole azo dyes have been synthesized using ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate as the diazotization component. nih.gov
These dyes exhibit interesting solvatochromic behavior, meaning their color can change depending on the polarity of the solvent. researchgate.net Research has focused on creating novel disazo dyes and pyrazolo[5,1-c] smolecule.coma2bchem.comtriazine-based disperse dyes. researchgate.net The resulting colored materials have potential applications in various industries, including for light color paints and functional dyes for textiles. nih.gov The structural characterization of these dyes is typically confirmed using spectroscopic techniques like FT-IR, NMR, and UV-Vis. nih.gov
Pyrazole derivatives that possess extended π-conjugated systems often exhibit unique and useful photophysical properties, such as fluorescence. researchgate.netmdpi.com This makes them prime candidates for the development of organic materials for electronic and photonic applications, including chemical sensors. vulcanchem.commdpi.com
Research has shown that pyrazole-based compounds can act as fluorescent sensors for detecting specific ions. mdpi.commdpi.com For example, a sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative was developed for the detection of Zn²⁺ cations. mdpi.com The interaction between the pyrazole-based sensor molecule and the target analyte leads to a measurable change in the fluorescence signal. The design of these sensors often involves incorporating a receptor unit, like dipicolylamine, onto the pyrazole core, which selectively binds to the target ion. mdpi.com The inherent photophysical properties of the pyrazole core, combined with the potential for easy functionalization, make these compounds highly adaptable for creating a new generation of optical sensors and advanced materials with tailored light-emitting properties. acs.org
Development of Organic Dyes and Colored Materials
Agrochemical Research and Development
The pyrazole chemical structure is a foundational component in the development of modern agrochemicals. aip.orgnih.gov As a five-membered nitrogen-containing heterocycle, the pyrazole ring's versatile structure allows for numerous chemical modifications, leading to a wide array of compounds with diverse biological activities. nih.govresearchgate.net These derivatives have been successfully developed into commercial herbicides, insecticides, and fungicides, playing a crucial role in crop protection and management. aip.orgmdpi.comscielo.br The continuous research into pyrazole-based compounds aims to create new active ingredients that offer improved efficacy, higher selectivity between crops and pests, and more favorable environmental profiles. bohrium.comusda.gov The adaptability of the pyrazole scaffold allows chemists to design molecules that target specific biological pathways in weeds, insects, and fungi, contributing significantly to the agricultural industry. nih.govresearcher.life
Design of Herbicides and Pesticides based on Pyrazole Scaffolds
The pyrazole scaffold is a key structural motif in the design of a multitude of herbicides and pesticides. aip.orgresearchgate.net Scientists utilize its versatile framework to develop active ingredients that can control a wide range of agricultural pests. mdpi.com By modifying the substituents on the pyrazole ring, researchers can fine-tune the biological activity and selectivity of the resulting compounds. nih.gov This "intermediate derivatization method" is a common strategy for discovering novel agrochemicals. mdpi.com
In herbicide development, pyrazole derivatives have been engineered to be highly effective. For example, pyroxasulfone (B108660) is a significant pre-emergence herbicide based on a pyrazole structure, used to control grass and broadleaf weeds in crops like corn and soybeans. mdpi.commountainscholar.org Another major class of pyrazole-based herbicides are inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org Numerous pyrazole derivatives containing a benzoyl scaffold have been synthesized and shown to have potent pre- and post-emergence herbicidal activities, sometimes superior to commercial standards like mesotrione. acs.org Quinclorac, a herbicide for paddy fields, has also been modified with pyrazole moieties to enhance its potency against barnyard grass. nih.govfrontiersin.org
The design of pyrazole-based insecticides has also yielded highly successful products. Fipronil, a broad-spectrum arylpyrazole insecticide, is a prominent example used to control a wide variety of pests in both crop and non-crop situations. conicet.gov.ar The N-pyridylpyrazole structure is another critical scaffold, leading to the development of insecticides like chlorantraniliprole (B1668704) and its analogs, which target insect ryanodine (B192298) receptors. mdpi.com Researchers continuously synthesize new derivatives, such as those combining pyrazole with other heterocyclic structures like thiazole (B1198619) or oxadiazole, to find new insecticidal leads. researchgate.netmdpi.comresearchgate.net
In the realm of fungicides, pyrazole carboxamides are a major class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). usda.gov These compounds are designed to combat a wide range of fungal plant pathogens. usda.gov Scientists have created and tested numerous pyrazole acyl(thio)urea derivatives that show excellent activity against fungi such as Rhizoctonia solani and Botrytis cinerea. usda.gov The design strategy often involves combining the pyrazole core with other chemical fragments, like a biphenyl (B1667301) scaffold, to enhance fungicidal potency. usda.gov
| Agrochemical Class | Core Structure/Example | Target Application | Reference |
|---|---|---|---|
| Herbicides | Pyroxasulfone | Pre-emergence control of grass and broadleaf weeds in corn and soybeans. | mdpi.commountainscholar.org |
| Herbicides | HPPD Inhibitors (e.g., Benzoyl Pyrazoles) | Pre- and post-emergence control of weeds in maize, cotton, and wheat. | acs.org |
| Insecticides | Arylpyrazoles (e.g., Fipronil) | Broad-spectrum control of insect pests in various crops. | conicet.gov.ar |
| Insecticides | N-Pyridylpyrazoles (e.g., Chlorantraniliprole) | Control of Lepidoptera pests by targeting ryanodine receptors. | mdpi.com |
| Fungicides | Pyrazole Carboxamides (SDHIs) | Control of fungal pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum. | usda.gov |
Mechanism of Action Studies in Target Organisms (non-human, non-toxicological)
The efficacy of agrochemicals derived from pyrazole scaffolds stems from their ability to interfere with specific and vital biological processes in target organisms. usda.gov Understanding these mechanisms of action is crucial for developing effective and selective pesticides.
Herbicidal Mechanisms:
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis: Herbicides like pyroxasulfone function by inhibiting the enzymes responsible for the biosynthesis of VLCFAs. mountainscholar.org These fatty acids are essential for various physiological processes in susceptible plants, and their disruption leads to the inhibition of seedling shoot elongation. mountainscholar.org
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): A significant class of pyrazole herbicides acts by inhibiting the HPPD enzyme. acs.org This enzyme is a key component in the pathway for plastoquinone (B1678516) and tocopherol biosynthesis. Its inhibition leads to a depletion of these essential molecules, causing characteristic bleaching symptoms in weeds, followed by plant death. acs.org Molecular docking studies have shown these pyrazole derivatives can bind to the active site of the enzyme. acs.org
Insecticidal Mechanisms:
GABA-gated Chloride Channel Antagonism: Phenylpyrazole insecticides, such as fipronil, act on the central nervous system of insects. conicet.gov.ar They block the γ-aminobutyric acid (GABA)-gated chloride channels, which prevents the influx of chloride ions and counteracts the calming effect of GABA. conicet.gov.arresearchgate.net This leads to hyperexcitation of the nervous system and the eventual death of the insect. conicet.gov.ar
Ryanodine Receptor (RyR) Modulation: N-pyridylpyrazole insecticides, including chlorantraniliprole and its analogs, have a distinct mode of action, targeting insect ryanodine receptors. mdpi.com These receptors are intracellular calcium channels critical for muscle contraction. The binding of these insecticides causes an uncontrolled release of calcium from internal stores, leading to muscle paralysis, feeding cessation, and ultimately, insect mortality. mdpi.com
Fungicidal Mechanisms:
Succinate Dehydrogenase Inhibition (SDHI): Many pyrazole-based fungicides, particularly pyrazole carboxamides, function by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain. usda.gov This disruption of cellular respiration prevents the formation of ATP, the cell's primary energy currency, leading to the death of the fungal pathogen. usda.govresearchgate.net Molecular docking studies support the interaction of these compounds with the enzyme's active site. usda.gov
| Agrochemical Class | Mechanism of Action | Target Organism Process | Reference |
|---|---|---|---|
| Herbicides (e.g., Pyroxasulfone) | VLCFA Synthesis Inhibition | Inhibits seedling shoot elongation in weeds. | mountainscholar.org |
| Herbicides (e.g., Benzoyl Pyrazoles) | HPPD Inhibition | Disrupts plastoquinone biosynthesis, causing bleaching. | acs.org |
| Insecticides (e.g., Fipronil) | GABA-gated Chloride Channel Blockage | Causes hyperexcitation of the insect nervous system. | conicet.gov.arresearchgate.net |
| Insecticides (e.g., Chlorantraniliprole) | Ryanodine Receptor Modulation | Causes uncontrolled calcium release and muscle paralysis. | mdpi.com |
| Fungicides (e.g., Pyrazole Carboxamides) | Succinate Dehydrogenase Inhibition (SDHI) | Blocks mitochondrial respiration and energy production in fungi. | usda.govresearchgate.net |
Corrosion Inhibition Mechanisms and Material Protection
Pyrazole derivatives have been extensively studied and recognized as effective corrosion inhibitors, particularly for protecting metals like mild steel in aggressive acidic environments such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). nih.govpeacta.orgresearchgate.netderpharmachemica.com The protective action of these organic compounds is attributed to their ability to adsorb onto the metal surface, creating a barrier that isolates the material from the corrosive medium. nih.govacs.org
The mechanism of inhibition is fundamentally a surface process involving the adsorption of the pyrazole molecules. peacta.org This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecules, and chemisorption, which involves the sharing or transfer of electrons from the inhibitor to the metal surface to form a coordinate-type bond. semanticscholar.org Often, the process is a combination of both. semanticscholar.org The presence of heteroatoms like nitrogen in the pyrazole ring, along with other substituents containing oxygen or sulfur, provides electron-rich centers that facilitate this adsorption. peacta.orgacs.org
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that pyrazole derivatives typically function as mixed-type inhibitors. nih.govpeacta.orgresearchgate.net This means they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govpeacta.org The adsorption of the inhibitor molecules on the metal surface blocks the active sites where these reactions would normally occur. researchgate.net
The effectiveness of a pyrazole inhibitor is dependent on its concentration, the temperature, and its specific molecular structure. semanticscholar.orgresearchgate.net Generally, inhibition efficiency increases with higher concentrations of the inhibitor, as this leads to greater surface coverage. nih.govacs.org The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the material. peacta.orgresearchgate.netsemanticscholar.org The molecular structure, including the type and position of substituent groups on the pyrazole ring, significantly influences the electron density distribution and, consequently, the adsorption strength and inhibition efficiency. semanticscholar.org For instance, the presence of additional electron-donating groups can enhance the molecule's ability to bond with the metal surface, leading to improved corrosion protection. acs.org
| Inhibitor | Metal/Medium | Concentration | Inhibition Efficiency (%) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel / 1 M HCl | 10⁻³ M | 91.8 | Mixed | nih.govacs.org |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel / 1 M HCl | 10⁻³ M | 90.1 | Mixed | nih.govacs.org |
| N1,N1,N2,N2-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene-1,2-diamine (BF4) | Mild Steel / 1.0 M HCl | 10⁻³ M | 94.2 | Mixed (Predominantly Cathodic) | peacta.org |
| Ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino)methyl)-5-methyl-1H-pyrazole-3-carboxylate (APC) | Mild Steel / 0.5 M H₂SO₄ | 10⁻³ M | Increases with concentration | Mixed | derpharmachemica.comresearchgate.net |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | Mild Steel / 1 M HCl | 10⁻³ M | 94 | Mixed | researchgate.net |
Future Research Directions and Emerging Trends in 3 Ethyl 4 Methyl 1h Pyrazole Chemistry
Development of Novel Synthetic Pathways
While classical methods for pyrazole (B372694) synthesis, such as the Knorr synthesis involving the condensation of a β-dicarbonyl compound with a hydrazine (B178648), are well-established, future research will likely focus on more efficient, regioselective, and sustainable routes to 3-ethyl-4-methyl-1H-pyrazole. One promising avenue is the development of one-pot, multi-component reactions that combine simple, readily available starting materials to construct the pyrazole core in a single step with high atom economy. tandfonline.comarkat-usa.org
Transition-metal catalysis is another area poised for significant advancement. researchgate.net Palladium-catalyzed cross-coupling reactions, for instance, could be employed to introduce the ethyl and methyl groups onto a pre-formed pyrazole ring with high precision. arkat-usa.org Furthermore, the use of more earth-abundant and less toxic metals like copper or iron as catalysts is a growing trend that could be applied to the synthesis of this compound.
A key challenge in the synthesis of asymmetrically substituted pyrazoles like this compound is controlling the regioselectivity. Future synthetic strategies will likely leverage advanced catalytic systems and precisely designed precursors to overcome this hurdle. For example, the use of vinyl ketones with a leaving group in condensation reactions with hydrazine derivatives can lead to the desired pyrazole through subsequent elimination. mdpi.com
| Synthetic Approach | Description | Potential Advantages for this compound |
|---|---|---|
| Knorr Synthesis | Condensation of a β-dicarbonyl compound with hydrazine. | Well-established, but can lead to regioisomeric mixtures. |
| Multi-component Reactions | One-pot reactions combining three or more starting materials. tandfonline.comarkat-usa.org | Increased efficiency, atom economy, and reduced waste. |
| Transition-Metal Catalysis | Cross-coupling reactions to functionalize a pyrazole core. researchgate.net | High regioselectivity and functional group tolerance. |
| [3+2] Cycloadditions | Reaction of a 1,3-dipole with a dipolarophile. scispace.com | Access to a wide range of substituted pyrazoles. |
Exploration of Undiscovered Reactivity Modes
The reactivity of the pyrazole ring is well-documented, with electrophilic substitution typically occurring at the C4 position. However, in this compound, this position is blocked, which opens up new avenues for exploring the reactivity at other positions. Future research will likely focus on the selective functionalization of the C5 position and the N1 nitrogen atom. The presence of the electron-donating ethyl and methyl groups influences the electron density of the ring, which could be exploited for novel transformations.
The N-H proton of the pyrazole ring is acidic and can be readily removed to generate the corresponding pyrazolate anion. This anion is a versatile nucleophile that can participate in a wide range of reactions, allowing for the introduction of various substituents at the N1 position. The study of the coordination chemistry of this compound with different metals is another promising area, which could lead to the development of new catalysts and materials. acs.org
Furthermore, the development of novel methods for the direct C-H functionalization of the pyrazole ring and its alkyl substituents would be a significant advancement. These methods, which avoid the need for pre-functionalized starting materials, are highly desirable from a green chemistry perspective.
Integration of Advanced Computational Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. acs.org In the context of this compound, computational studies can provide deep insights into its structural, electronic, and reactive properties. Future research will undoubtedly leverage these methods to:
Predict Tautomeric Equilibria: For N-unsubstituted pyrazoles, tautomerism is a key feature. Computational models can accurately predict the relative stabilities of the different tautomers of this compound and how these are influenced by the solvent and temperature. mdpi.com
Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of potential reaction pathways, helping to understand the regioselectivity and stereoselectivity of reactions involving this pyrazole.
Design Novel Catalysts: By modeling the interaction of this compound with metal centers, it is possible to design new catalysts with enhanced activity and selectivity for specific transformations.
Predict Spectroscopic Properties: Computational methods can be used to predict NMR, IR, and UV-Vis spectra, which can aid in the characterization of new derivatives of this compound. doi.org
| Computational Method | Application | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and reaction energies. acs.org | Predicting stability, reactivity, and spectroscopic properties. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules over time. nih.gov | Understanding conformational changes and interactions with other molecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. csic.es | Guiding the design of new derivatives with desired biological properties. |
Novel Applications in Frontier Chemical Sciences
While pyrazoles are well-known for their applications in pharmaceuticals and agrochemicals, future research on this compound is expected to uncover novel applications in other areas of chemical science.
Materials Science: The pyrazole scaffold can be incorporated into larger molecular architectures to create new materials with interesting optical and electronic properties. smolecule.com For example, derivatives of this compound could be investigated as fluorescent dyes, organic light-emitting diode (OLED) components, or corrosion inhibitors. smolecule.com
Catalysis: As mentioned earlier, this compound can act as a ligand for transition metals. The resulting metal complexes could find applications as catalysts in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. acs.org
Supramolecular Chemistry: The ability of the pyrazole N-H group to participate in hydrogen bonding makes it an excellent building block for the construction of supramolecular assemblies. By carefully designing derivatives of this compound, it may be possible to create new molecular cages, capsules, and other complex architectures with potential applications in sensing, drug delivery, and catalysis.
Sustainable and Green Chemistry Innovations for Pyrazole Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on the synthesis of this compound will undoubtedly be influenced by this trend. Key areas of focus will include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol (B145695), or ionic liquids. doi.org
Solvent-Free Reactions: Performing reactions in the absence of a solvent, which can significantly reduce waste and simplify product purification. tandfonline.comtandfonline.com
Energy-Efficient Methods: Utilizing alternative energy sources such as microwaves or ultrasound to accelerate reaction rates and reduce energy consumption. mdpi.comnih.gov
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to synthesize the pyrazole core.
The adoption of these green chemistry principles will not only make the synthesis of this compound and its derivatives more environmentally friendly but also more economically viable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
